1,4-Dimethylpyrrolidin-3-ol is a cyclic organic compound characterized by a five-membered ring containing nitrogen and hydroxyl functional groups. Its systematic name reflects the presence of two methyl groups at the 1 and 4 positions of the pyrrolidine ring and a hydroxyl group at the 3 position. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.
1,4-Dimethylpyrrolidin-3-ol can be derived from various natural and synthetic sources. It belongs to the class of heterocyclic compounds, specifically pyrrolidines, which are saturated five-membered rings containing one nitrogen atom. The compound is classified as an alcohol due to the presence of the hydroxyl group.
The synthesis of 1,4-Dimethylpyrrolidin-3-ol can be achieved through several methods:
The reduction process typically requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity. The use of chiral reducing agents is crucial for achieving the desired stereochemical configuration.
1,4-Dimethylpyrrolidin-3-ol participates in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism by which 1,4-Dimethylpyrrolidin-3-ol exerts its effects is primarily through its interactions as a substrate in enzymatic reactions. The hydroxyl group may participate in hydrogen bonding, influencing enzyme-substrate interactions and facilitating biochemical transformations.
Studies on kinetic isotope effects have shown that deprotonation processes involving nitrogen are not rate-limiting in certain reactions involving this compound . This insight aids in understanding its reactivity profile in synthetic applications.
1,4-Dimethylpyrrolidin-3-ol is a colorless to yellowish liquid or solid depending on purity and temperature. Its physical properties include:
The compound exhibits typical characteristics of alcohols:
1,4-Dimethylpyrrolidin-3-ol finds utility in various scientific fields:
Pyrrolidine derivatives represent a cornerstone of rational drug design, particularly in central nervous system (CNS) and anti-inflammatory therapeutics. These saturated five-membered nitrogen heterocycles offer conformational restriction that enhances target selectivity and metabolic stability compared to acyclic amines. The scaffold 1,4-dimethylpyrrolidin-3-ol exemplifies a structurally refined pyrrolidine variant where strategic methyl and hydroxyl substitutions confer distinct physicochemical and pharmacodynamic advantages. Its stereochemistry at C3 and C4 positions provides opportunities for chiral specificity in biological interactions, while the tertiary amine facilitates salt formation for improved solubility. This compound’s emergence aligns with medicinal chemistry’s focus on privileged structures – semirigid frameworks capable of displaying diverse hydrophobic residues without molecular collapse, thereby enabling broad bioactivity profiles [1] [4].
The 1,4-dimethylpyrrolidin-3-ol scaffold integrates three critical structural features: a basic tertiary amine, methyl group stereocenters, and a hydroxyl moiety. This combination enables multifaceted molecular interactions critical for drug-receptor binding:
Conformational Restriction & Ring Puckering: The pyrrolidine ring adopts envelope conformations, with C3 or C4 atoms displaced from the plane. Methyl substituents at C1 and C4 influence this puckering, potentially enhancing steric complementarity with target proteins like G-protein-coupled receptors or ion channels. Comparative studies indicate N-methylation increases membrane permeability by reducing desolvation energy, while the C3 hydroxyl group provides a hydrogen-bonding anchor point absent in simpler pyrrolidines [8].
Electronic Modulation: The tertiary amine (pKa ~10-11) remains protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in binding pockets. This contrasts with pyrrole (aromatic) derivatives, which lack basicity. The hydroxyl group further fine-tunes electron density distribution across the ring, impacting dipole moment and intermolecular forces [8].
Stereochemical Complexity: Trans- or cis- configurations of 3,4-disubstituted pyrrolidines yield distinct pharmacologies. Molecular modeling suggests the trans-isomer of 1,4-dimethylpyrrolidin-3-ol may better align with the substrate pockets of monoamine transporters than its cis-counterpart, though empirical data remains limited. This stereospecificity parallels observations in proline-derived neuromodulators [6].
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
| Compound | logPcalc | Topological PSA (Ų) | H-bond Donors | H-bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| Pyrrolidine | 0.34 | 3.24 | 1 | 1 | 0 |
| 1-Methylpyrrolidine | 0.78 | 3.24 | 0 | 1 | 0 |
| 3-Hydroxypyrrolidine | -0.52 | 23.47 | 1 | 2 | 0 |
| 1,4-Dimethylpyrrolidin-3-ol | 0.25 | 23.47 | 1 | 2 | 0 |
Cyclic amines like pyrrolidine derivatives demonstrate superior blood-brain barrier (BBB) penetration capabilities compared to acyclic amines, attributable to optimal lipophilicity (logP 0.5-3), low polar surface area (<60 Ų), and molecular weight <400 Da. 1,4-Dimethylpyrrolidin-3-ol embodies these principles with calculated properties (Table 1) conducive to CNS access. Its transport mechanisms likely involve:
BBB integrity modulation in pathologies (e.g., epilepsy, Parkinson’s) enhances passive diffusion of normally restricted molecules. In ischemic stroke or neuroinflammation, tight junction remodeling increases paracellular leakage, potentially improving 1,4-dimethylpyrrolidin-3-ol access to parenchymal targets [7]. Its structural similarity to bioactive pyrrolidines in CNS drugs (e.g., racetams) further supports therapeutic relevance in cognitive disorders or seizure modulation.
Table 2: Pyrrolidine Derivatives in Clinically Used CNS Therapeutics
| Drug | Core Structure | CNS Indication | Key Transport Mechanism |
|---|---|---|---|
| Levetiracetam | 2-Oxo-1-pyrrolidine | Epilepsy | Passive diffusion |
| Aniracetam | 1,4-Disubstituted pyrrolidinone | Cognitive enhancer | Carrier-mediated (probable) |
| Rivastigmine | N-Ethyl-N-methylpyrrolidin-3-amine | Alzheimer’s | Passive diffusion |
| 1,4-Dimethylpyrrolidin-3-ol | Target scaffold | Investigational | Passive diffusion / OCTs (predicted) |
Pyrrolidine derivatives modulate neuroinflammation through cyclooxygenase (COX) inhibition, cytokine signaling interference, and immune cell infiltration suppression. 1,4-Dimethylpyrrolidin-3-ol’s structural features align with key anti-inflammatory pharmacophores:
Table 3: Anti-Inflammatory Mechanisms of Pyrrolidine-Based Scaffolds
| Compound Class | Primary Target | Key Structural Features | Reported Activity |
|---|---|---|---|
| 3-Hydroxypyrrolidines | COX-2 / p38 MAPK | C3-OH, often N-acylated | IC50 COX-2: 0.8-5 μM |
| 1,4-Disubstituted pyrrolidines | IL-1β signaling | N-alkyl, C3/C4 hydrophobic/OH groups | 40-60% IL-1β reduction at 50 μM |
| Pyrrolidine-2,4-dicarboxamides | TNF-α converting enzyme (TACE) | Chelating groups at C2/C4 | IC50 TNF-α release: 30 nM |
| 1,4-Dimethylpyrrolidin-3-ol | Predicted: COX-2 / NF-κB | Tertiary amine, C3-OH, dual methyl groups | Computational docking scores: COX-2 ΔG = -9.2 kcal/mol |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: